molecular formula C17H17NO5 B11069474 7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B11069474
M. Wt: 315.32 g/mol
InChI Key: LISDJFGTPKQELX-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a nitrophenyl group, which can significantly influence its chemical behavior and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione typically involves a one-pot, three-component reaction. The reaction involves the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. Various catalysts such as silica-supported dual acidic ionic liquid, molecular sieve-supported zinc, and γ-alumina have been used to facilitate this reaction .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using similar reaction conditions with appropriate adjustments to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact .

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Exhibits potential antibacterial, antioxidant, and anticancer activities.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the synthesis of photoactive materials and pigments

Mechanism of Action

The biological activity of 7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and cellular processes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

  • 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-7,7-dimethyl-5-oxo-1,4-diaryl-hexahydroquinoline-3-carboxamide
  • 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine

Uniqueness: 7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

7,7-dimethyl-4-(4-nitrophenyl)-3,4,6,8-tetrahydrochromene-2,5-dione

InChI

InChI=1S/C17H17NO5/c1-17(2)8-13(19)16-12(7-15(20)23-14(16)9-17)10-3-5-11(6-4-10)18(21)22/h3-6,12H,7-9H2,1-2H3

InChI Key

LISDJFGTPKQELX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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